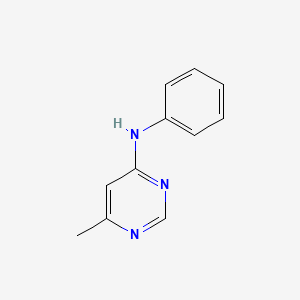

6-methyl-N-phenylpyrimidin-4-amine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Chemical and Biological Research

Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery. tandfonline.comgsconlinepress.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and a wide array of synthetic compounds with therapeutic properties. wikipedia.orgumich.edu The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. tandfonline.comnih.govmdpi.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The ongoing research in this field is vibrant, with scientists continuously exploring new synthetic routes and biological applications for pyrimidine-based molecules. gsconlinepress.comresearchgate.net This intense focus stems from the proven success of pyrimidine-containing drugs and the vast, yet-to-be-explored chemical space surrounding this privileged scaffold. mdpi.comresearchgate.net

Historical Trajectory of Research on 6-methyl-N-phenylpyrimidin-4-amine and its Analogues

The systematic study of pyrimidines dates back to 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate (B1235776) and amidines. wikipedia.orgumich.edu The parent pyrimidine molecule was first synthesized in 1900. wikipedia.org While a specific historical timeline for this compound is not extensively documented in early literature, research on functionalized pyrimidines for creating purine- and pteridine-related compounds has been a long-standing area of interest. nih.govresearchgate.net Early investigations into pyrimidine chemistry laid the groundwork for the synthesis of more complex derivatives like this compound. The synthesis of related compounds, such as 4-methyl-6-phenylpyrimidin-2-amine (B98054), has been reported as part of broader research into functionalized pyrimidines. nih.govresearchgate.net The development of synthetic methodologies, like the reaction of 1-phenylbutane-1,3-dione with guanidine (B92328) nitrate, has been instrumental in accessing such scaffolds. nih.govresearchgate.net

Significance of the this compound Core as a Research Scaffold

The this compound core is a valuable scaffold in medicinal chemistry due to its structural features that allow for systematic modification and exploration of structure-activity relationships (SAR). The core structure, featuring a pyrimidine ring substituted with a methyl group at the 6-position and a phenylamino (B1219803) group at the 4-position, provides multiple points for chemical diversification.

This scaffold has been utilized as a building block for more complex molecules with potential biological activities. For instance, derivatives of the related N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase, showing anticancer activity. acs.org In these studies, modifications at the 5 and 6-positions of the pyrimidine ring, including the introduction of a methyl group, were found to significantly influence inhibitory potency. acs.org The N-phenylquinoneimine scaffold, which shares structural similarities, is also recognized for its versatility in generating diverse compound libraries for drug discovery. nih.gov

Scope and Academic Relevance of Current Investigations on this compound

Current research continues to explore the potential of this compound and its analogs across various therapeutic areas. Studies on related structures highlight the ongoing interest in this chemical space. For example, research into N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which incorporate a 6-methyl-N-phenyl motif, has demonstrated their potential as anticancer agents by targeting the PI3Kα signaling pathway. mdpi.com

Furthermore, derivatives of 4,6-disubstituted pyrimidin-2-amines are being investigated as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs. nih.gov The synthesis of various substituted pyrimidines and their evaluation for anti-inflammatory and anticancer activities remains an active area of academic and industrial research. researchgate.netrsc.org The core structure of this compound serves as a key pharmacophore in the design of new kinase inhibitors and other targeted therapies.

Detailed Research Findings

The following table summarizes key research findings on derivatives related to this compound, illustrating the impact of structural modifications on biological activity.

| Compound Class | Key Findings | Research Focus |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Introduction of a 5-methyl group increased potency as USP1/UAF1 inhibitors, while a 6-methyl group decreased it. acs.org | Anticancer |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | Showed selective inhibitory effects against COX-2, with some compounds exhibiting potent antiproliferative activity. nih.gov | Anti-inflammatory, Anticancer |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Derivatives displayed inhibitory activity against human colon cancer cell lines. mdpi.com | Anticancer |

| 4,6-substituted di-(phenyl) pyrimidin-2-amines | Certain derivatives showed significant anti-inflammatory activity. researchgate.net | Anti-inflammatory |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAPLZCIFBMIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl N Phenylpyrimidin 4 Amine

Established Synthetic Pathways to 6-methyl-N-phenylpyrimidin-4-amine

The synthesis of this compound and its structural isomers is well-documented, primarily relying on the construction of the pyrimidine (B1678525) ring through condensation reactions or the functionalization of a pre-existing pyrimidine core.

Precursor Synthesis and Intermediate Derivatization

The classical and most direct route to the related 2-aminopyrimidine (B69317) scaffold involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) salt. For instance, the synthesis of 4-methyl-6-phenylpyrimidin-2-amine (B98054) is achieved by reacting 1-phenylbutane-1,3-dione with guanidine nitrate. nih.govresearchgate.net This reaction, typically performed under reflux in a solvent like dimethylformamide (DMF), provides the pyrimidine core in high yield. researchgate.net

An alternative and highly versatile pathway begins with commercially available pyrimidine derivatives. A key intermediate, 2-amino-4-chloro-6-methyl-pyrimidine, serves as a common precursor. google.com The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of the N-phenyl group. This is typically achieved by reacting the chloro-pyrimidine with aniline (B41778) or its derivatives in a suitable solvent.

This method allows for the late-stage introduction of the N-phenyl moiety, providing flexibility in synthesizing a range of N-substituted analogues. The general reaction involves dissolving a primary or secondary amine, such as aniline, in a polar organic solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) and reacting it with the chloropyrimidine. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

For condensation reactions leading to the pyrimidine ring, base-catalyzed conditions are common. The Claisen-Schmidt condensation to form chalcone (B49325) precursors, for example, is performed in the presence of a base like sodium hydroxide (B78521) in ethanol at low temperatures. researchgate.net The subsequent cyclization with guanidine hydrochloride is often carried out by refluxing in a high-boiling solvent such as DMF for several hours to ensure the reaction goes to completion. researchgate.net For the synthesis of related Schiff base derivatives, optimal conditions have been identified that result in yields as high as 75-85%. science.gov

The table below summarizes typical reaction conditions found in the synthesis of related pyrimidine structures.

| Reaction Type | Precursors | Solvent | Conditions | Yield | Reference |

| Cyclocondensation | 1-phenylbutane-1,3-dione, Guanidine nitrate | DMF | Reflux | 89% | researchgate.net |

| Cyclocondensation | Substituted Chalcones, Guanidine hydrochloride | DMF | Reflux, 50-60 °C, 6-7 h | 52.6% | researchgate.net |

| Nucleophilic Substitution | 2-amino-4-chloro-6-methyl-pyrimidine, Amines | Ethanol, THF, Dioxane | N/A | N/A | google.com |

| Schiff Base Formation | Aldehyde-pyrimidine, Amines | Ethanol, Acetic Acid | Reflux, 5 h | 68-85% | researchgate.net |

Advanced Synthetic Strategies for Novel this compound Analogues

Research into pyrimidine derivatives is driven by the need for novel compounds with specific properties. This has led to the development of advanced strategies for modifying the core structure of this compound.

Regioselective Functionalization of the Pyrimidine Ring

Regioselective reactions are essential for introducing functional groups at specific positions on the pyrimidine ring, which can significantly alter the molecule's properties. In pyrimidine systems containing multiple reactive sites, such as 4-chloro-6-(chloromethyl) derivatives, substitution reactions can be highly selective. For instance, studies on the related 1H-pyrazolo[3,4-d]pyrimidine system have shown that nucleophilic substitution with methylamine (B109427) occurs selectively at the C4-chloro position, leaving the chloromethyl group at C6 intact. mdpi.com This high degree of selectivity is attributed to the different reactivity of the chlorine atoms, allowing for predictable and controlled functionalization of the heterocyclic core. mdpi.com This principle allows chemists to use the C4 position as an anchor point for introducing various amine substituents while preserving other functional groups for subsequent transformations.

Diversification of the N-Phenyl Moiety

Creating a library of analogues with varied substituents on the N-phenyl ring is a common strategy. This can be accomplished through two primary approaches:

Convergent Synthesis : This approach involves using a range of substituted anilines in the initial nucleophilic substitution reaction with a 4-chloro-6-methylpyrimidine (B1361110) precursor. This is an efficient way to generate a diverse set of final compounds from a common intermediate. google.com

Starting Material Modification : Alternatively, the synthesis can begin with different substituted acetophenones, which are then used to form chalcones and subsequently cyclized. A study on COX-2 inhibitors utilized this method to synthesize a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, demonstrating how variation in the initial ketone can lead to diverse phenyl-substituted pyrimidines. nih.gov

These strategies provide robust platforms for exploring structure-activity relationships by systematically modifying the electronic and steric properties of the N-phenyl group.

Synthesis of Schiff Bases and Related Iminomethyl Derivatives of 6-methyl-2-phenylpyrimidin-4-amine (B2728644)

Schiff bases, characterized by the azomethine (-C=N-) group, are important derivatives in medicinal chemistry. The synthesis of Schiff bases and related iminomethyl compounds from a 6-methyl-2-phenylpyrimidin-4-amine core has been explored to generate novel molecular structures.

A key synthetic route involves the condensation of a pyrimidine-5-carbaldehyde (B119791) derivative with various substituted anilines. nih.gov For example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde serves as a starting aldehyde. nih.gov This intermediate is reacted with different aromatic amines in the presence of an acid catalyst, such as acetic acid, in a solvent like ethanol under reflux to yield the corresponding 5-iminomethylpyrimidine Schiff bases. researchgate.netnih.gov

The structures of these newly synthesized pyrimidine Schiff bases are typically confirmed using spectroscopic methods like ESI-MS, FTIR, and ¹H NMR. nih.gov

The table below details examples of synthesized 5-iminomethylpyrimidine derivatives starting from an aldehyde precursor.

| Starting Aldehyde | Reactant Amine | Resulting Schiff Base Derivative | Reference |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | p-phenethidine | 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 4-chloroaniline | 5-[(4-chlorophenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 2,4-dichloroaniline | 5-[(2,4-dichlorophenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | 4-bromoaniline | 5-[(4-bromophenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs has traditionally involved multi-step procedures. However, contemporary organic synthesis emphasizes the development of more efficient and environmentally benign methods. This has led to the exploration of various catalytic systems and the application of green chemistry principles, such as multicomponent reactions and the use of eco-friendly solvents and catalysts.

A prevalent and efficient method for constructing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a guanidine or urea (B33335) derivative. In the context of this compound, this typically involves the reaction of a β-ketoester like ethyl acetoacetate (B1235776) with N-phenylguanidine. To enhance the efficiency and sustainability of this transformation, various catalytic strategies have been employed.

Multicomponent Reactions (MCRs) have emerged as a powerful tool in green synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and increasing efficiency. While direct catalytic multicomponent synthesis of this compound is not extensively documented, related structures have been successfully synthesized using this approach. For instance, the Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidines, has been adapted and optimized using various catalysts. These catalysts are often designed to be reusable and operate under mild, environmentally friendly conditions.

Catalytic Systems:

A range of catalysts have been investigated to promote the synthesis of pyrimidine derivatives. These can be broadly categorized into metal-based catalysts and organocatalysts. For instance, Lewis acids have been shown to effectively catalyze the condensation steps. More recently, the focus has shifted towards developing heterogeneous catalysts that can be easily recovered and reused, a key principle of green chemistry.

Several studies have highlighted the use of biodegradable and readily available catalysts for the synthesis of related heterocyclic systems. For example, meglumine, a biodegradable and low-toxicity amino sugar, has been successfully employed as a catalyst for the synthesis of pyran derivatives through a one-pot cyclocondensation. samipubco.com Similarly, caffeine (B1668208) has been reported as an efficient and reusable catalyst for the multicomponent synthesis of 2-amino-4H-pyrans. ajrconline.org These examples suggest the potential for employing similar green catalysts in the synthesis of this compound.

The following table summarizes some catalytic approaches used for the synthesis of pyrimidine and related heterocyclic compounds, which could be adapted for the synthesis of this compound.

| Catalyst | Reactants | Product Type | Reaction Conditions | Yield (%) | Green Chemistry Aspects | Reference |

| Meglumine | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Ethyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylates | Ethanol:water, room temperature, 30-35 min | High | Biodegradable, reusable catalyst, mild conditions, high yield | samipubco.com |

| Caffeine | Aromatic aldehydes, malononitrile, ethyl acetoacetate | 2-amino-3-cyano-6-methyl-4-aryl-4H-pyrans | EtOH-H2O (1:1), reflux | High | Commercially available, waste-free, mild conditions | ajrconline.org |

| None (Solvent-free) | 2-amino-4,6-dichloropyrimidine, various amines, triethylamine (B128534) | 2-Aminopyrimidine derivatives | Fusion | Good to excellent | Solvent-free, catalyst-free | nih.govmdpi.com |

| Microwave irradiation | 4-hydroxycoumarins, aldehydes, urea/thiourea | Benzopyranopyrimidines | Solvent-free | Improved | Solvent-free, reduced reaction time | researchgate.net |

The use of aqueous media or solvent-free conditions further enhances the green credentials of these synthetic routes. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the preparation of pyrimidine derivatives, often in the absence of traditional solvents. researchgate.net

Reaction Mechanism Elucidation for this compound Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for controlling the regioselectivity and efficiency of these transformations. The pyrimidine ring and its substituents offer multiple sites for chemical modification, primarily through electrophilic substitution or nucleophilic substitution reactions.

Electrophilic Substitution:

The pyrimidine ring is generally considered electron-deficient, making it less susceptible to electrophilic attack compared to benzene (B151609). However, the amino group at the C4 position and the methyl group at the C6 position are activating groups that can direct electrophiles to specific positions on the pyrimidine ring or the N-phenyl substituent.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for elucidating reaction mechanisms. nih.govacs.org These studies can predict the electron density distribution within the molecule, highlighting the most probable sites for electrophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the ortho and para positions of the phenyl ring are potential sites of interaction.

Nucleophilic Substitution:

The derivatization of this compound can also proceed through nucleophilic substitution reactions. For instance, if a leaving group is present on the pyrimidine ring, it can be displaced by a variety of nucleophiles. While the parent compound does not have an inherent leaving group, precursors such as 4-chloro-6-methyl-N-phenylpyrimidin-2-amine could undergo nucleophilic substitution at the C4 position.

Mechanism of Derivatization via Multicomponent Reactions:

The mechanism of multicomponent reactions leading to pyrimidine derivatives often involves a cascade of classical organic reactions. For example, a plausible mechanism for the synthesis of a pyrimidine core involves the initial formation of a Knoevenagel condensation product between an aldehyde and an active methylene (B1212753) compound. This is followed by a Michael addition of a nucleophile (such as a guanidine) and subsequent cyclization and dehydration to form the aromatic pyrimidine ring. Theoretical studies have been conducted to elucidate the intricate details of such reaction pathways, including the identification of rate-determining steps and the influence of catalysts on the energy barriers of the reaction. samipubco.com

Computational Insights:

Computational chemistry plays a significant role in understanding the reactivity and electronic properties of molecules like this compound. nih.govresearchgate.net DFT calculations can provide insights into:

Frontier Molecular Orbitals (HOMO-LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and intramolecular interactions, which can help in predicting the stability of reaction intermediates and transition states. nih.gov

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For instance, computational studies on related aminopyrimidine systems have been used to understand their structural stability and electronic properties, which are crucial for predicting their behavior in chemical reactions. nih.govacs.org

The following table outlines key aspects of mechanistic studies relevant to the derivatization of this compound.

| Mechanistic Aspect | Key Findings/Observations | Relevance to Derivatization | Reference |

| Knoevenagel Condensation | Initial step in many multicomponent syntheses of heterocyclic compounds. | Formation of a key intermediate in the synthesis of the pyrimidine ring. | samipubco.com |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Incorporation of the guanidine or urea moiety into the growing pyrimidine structure. | samipubco.com |

| Cyclization/Dehydration | Intramolecular reaction leading to the formation of the heterocyclic ring. | Final steps in the aromatization of the pyrimidine ring. | samipubco.com |

| DFT Calculations | Prediction of electron density, HOMO-LUMO energies, and MEP maps. | Identification of reactive sites for electrophilic and nucleophilic attack. | nih.govacs.orgresearchgate.net |

| NBO Analysis | Elucidation of intramolecular charge transfer and stabilization energies. | Understanding the stability of intermediates and the driving forces of the reaction. | nih.gov |

Molecular and Supramolecular Architecture of 6 Methyl N Phenylpyrimidin 4 Amine Derivatives

Crystallographic Investigations and Solid-State Structural Analysis

Intermolecular Hydrogen Bonding Networks (e.g., N–H⋯N, C–H⋯O, C–H⋯F Interactions)

Intermolecular hydrogen bonds are pivotal in dictating the supramolecular assembly of these pyrimidine (B1678525) derivatives. The most prevalent of these is the N–H⋯N hydrogen bond, which frequently leads to the formation of well-defined dimeric or polymeric structures.

In the crystal structure of 4-methyl-6-phenylpyrimidin-2-amine (B98054), intermolecular N—H⋯N hydrogen bonds link neighboring molecules, creating an infinite network. Current time information in Tiranë, AL. Similarly, N-butyl-4-methyl-6-phenylpyrimidin-2-amine molecules form dimers through N—H⋯N hydrogen bonds, characterized by an R22(8) ring motif. researchgate.net The structure of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine also features molecules linked by N—H⋯N hydrogen bonds, which generate C(5) chains that propagate in the researchgate.net direction. rsc.orgnih.gov

Beyond the common N–H⋯N interactions, other weaker hydrogen bonds, such as C–H⋯O and C–H⋯F, contribute to the stability of the crystal lattice. For instance, in N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the crystal structure is stabilized by weak C—H⋯O and C—H⋯π hydrogen bonds. ox.ac.uk The C—H⋯O interaction involves the methyl group as a donor and the oxygen atom of the methoxy (B1213986) group as an acceptor, linking the molecules into polymeric chains. ox.ac.uk This compound also exhibits an intramolecular N—H⋯F interaction. ox.ac.uk

Table 1: Selected Intermolecular Hydrogen Bond Data for 6-methyl-N-phenylpyrimidin-4-amine Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif | Reference |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | N3—H3B···N2 | 0.797 | - | - | - | R22(8) | researchgate.net |

| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | N4—H4A···N1 | 0.86 | 2.28 | 3.0993 | 159 | C(5) chain | rsc.orgnih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | N—H⋯N (intra) | - | - | - | - | S(6) ring | ox.ac.uk |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | C—H⋯O (inter) | - | - | - | - | Chain | ox.ac.uk |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | N—H⋯F (intra) | - | - | - | - | - | ox.ac.uk |

Aromatic π–π Stacking Interactions and Crystal Packing

Aromatic π–π stacking interactions are another significant force in the crystal packing of this compound derivatives, working in concert with hydrogen bonds to build complex supramolecular architectures. These interactions occur between the pyrimidine and phenyl rings of adjacent molecules.

In the case of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, π–π stacking is observed between centrosymmetrically related pairs of pyrimidine rings along the direction, with centroid–centroid separations of 3.4572(8) Å and 3.5433(7) Å. A similar phenomenon is seen in 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, which exhibits slipped aromatic π–π stacking between centrosymmetrically related pyrimidine rings. rsc.orgnih.gov The centroid–centroid separation in this case is 3.7634(12) Å with a slippage of 1.715 Å. rsc.org The crystal packing of N-butyl-4-methyl-6-phenylpyrimidin-2-amine shows that the hydrogen-bonded dimers are stacked along the b-axis. researchgate.net

Molecular Conformation and Dihedral Angle Analysis

For N-butyl-4-methyl-6-phenylpyrimidin-2-amine, the pyrimidine ring is nearly planar and forms a small dihedral angle of 3.15(6)° with the benzene (B151609) ring. researchgate.net In contrast, a much larger dihedral angle of 79.67(8)° is observed between the aromatic rings of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. In 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, the dihedral angle between the pyrimidine and phenyl rings is 66.47(8)°. rsc.orgnih.gov

The conformation of more complex derivatives is also dictated by these torsional angles. In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the conformation is determined by an intramolecular N—H⋯N hydrogen bond that forms a six-membered ring, as well as the dihedral angles of 12.8(2)°, 12.0(2)°, and 86.1(2)° between the pyrimidine ring and the three benzene rings. ox.ac.uk

Table 2: Dihedral Angles in this compound Derivatives

| Compound | Rings | Dihedral Angle (°) | Reference |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | Pyrimidine and Benzene | 3.15(6) | researchgate.net |

| 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Pyrimidine and Phenyl | 79.67(8) | |

| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | Pyrimidine and Phenyl | 66.47(8) | rsc.orgnih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine and Benzene 1 | 12.8(2) | ox.ac.uk |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine and Benzene 2 | 12.0(2) | ox.ac.uk |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine and Benzene 3 | 86.1(2) | ox.ac.uk |

| 4-Methyl-6-phenylpyrimidin-2-amine (Molecule 1) | Pyrimidine and Phenyl | 29.41(2) | Current time information in Tiranë, AL. |

| 4-Methyl-6-phenylpyrimidin-2-amine (Molecule 2) | Pyrimidine and Phenyl | 46.32(3) | Current time information in Tiranë, AL. |

Solution-Phase Conformational Dynamics and Intermolecular Interactions

The behavior of this compound derivatives in solution can differ significantly from their solid-state structures. In solution, molecules have greater conformational freedom, and intermolecular interactions are influenced by the solvent. Spectroscopic techniques are essential for probing these solution-phase properties.

Spectroscopic Probes of Association Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and association of molecules in solution. While detailed solution-phase conformational studies specifically for this compound are not extensively reported in the reviewed literature, data for related compounds provide insight into the expected behavior.

For instance, 1H and 13C NMR data are available for compounds like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, which confirms the molecular structure in solution. The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei and can be influenced by intermolecular interactions such as hydrogen bonding and π–π stacking, which may persist in solution, particularly at higher concentrations or in non-polar solvents.

Techniques such as Variable Temperature (VT) NMR could be employed to study the dynamic processes, such as hindered rotation around the N-phenyl bond, which would be indicated by changes in the NMR line shapes with temperature. Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity of protons, helping to determine the preferred conformation in solution. The observation of intermolecular NOEs could also indicate self-association or aggregation.

While direct experimental evidence for the association behavior of this compound in solution from the reviewed sources is limited, the strong hydrogen bonding and π–π stacking interactions observed in the solid state suggest a propensity for these interactions to influence the conformational equilibrium and association state in solution.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 6 Methyl N Phenylpyrimidin 4 Amine

Ligand-Based Approaches for Biological Activity Correlation

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a series of molecules with known activities to derive a model that explains their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrimidine (B1678525) derivatives, QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with activities like inhibitory concentrations (IC50) using statistical methods such as multiple linear regression or artificial neural networks. nih.gov While specific QSAR models exclusively for 6-methyl-N-phenylpyrimidin-4-amine are not extensively documented in publicly available literature, QSAR studies on broader series of pyrimidine derivatives are common for predicting activities and guiding the synthesis of new analogs. nih.govjocpr.com Such models help in understanding which properties of the 6-methyl and N-phenyl groups are critical for activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a model by correlating the biological activity of compounds with their 3D steric and electrostatic fields. nih.govnih.gov A series of analogs of this compound would be aligned, and the surrounding steric and electrostatic fields would be calculated. The resulting data is analyzed using partial least squares (PLS) to create a 3D contour map. These maps highlight regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity, providing a visual guide for designing more potent molecules. nanobioletters.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similar to CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, in addition to steric and electrostatic fields. nih.govnih.gov This provides a more detailed understanding of the structure-activity relationship. A CoMSIA model for derivatives of this compound would generate contour maps indicating where modifications to the phenyl or pyrimidine rings would favorably impact these properties, leading to enhanced biological interactions. nanobioletters.com

Pharmacophore Mapping and Feature Identification

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. For kinase inhibitors, a common application for pyrimidine-based compounds, a typical pharmacophore model includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. scirp.orgwjgnet.com For the this compound scaffold, the key pharmacophoric features generally consist of:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring.

Hydrogen Bond Donor: The amine (-NH-) group linking the pyrimidine and phenyl rings.

Aromatic/Hydrophobic Regions: The phenyl ring and the pyrimidine ring itself, which can engage in hydrophobic and π-stacking interactions within the target's binding site. ijper.org

These models are crucial for virtual screening to identify new compounds with potentially similar biological activities and for guiding the design of new derivatives. nih.gov

Rational Design Principles for Enhanced Biological Modulation

Rational design leverages the insights gained from SAR, QSAR, and pharmacophore modeling to make strategic modifications to a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties.

Strategic Substituent Variations on the Pyrimidine and Phenyl Rings

The biological activity of this compound can be finely tuned by introducing various substituents on both the pyrimidine and the N-phenyl rings.

Pyrimidine Ring Modifications: The pyrimidine core is often essential for binding to the hinge region of protein kinases. While the 4-amino group is critical, modifications at other positions can significantly impact potency and selectivity. Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that the position of the methyl group on the pyrimidine ring is important. For instance, moving a methyl group from the 5-position to the 6-position (as in the target compound) resulted in a threefold decrease in potency against the USP1/UAF1 deubiquitinase. acs.org This highlights the sensitivity of the binding pocket to the placement of even small alkyl groups.

Phenyl Ring Modifications: The N-phenyl ring typically extends into a hydrophobic pocket of the target protein, making it a prime site for modification to enhance binding affinity and selectivity. SAR studies on related 4-anilinopyrimidine and 4-anilinoquinazoline structures consistently show that the nature and position of substituents on the aniline (B41778) (phenyl) ring are critical. nih.gov

Electron-donating and electron-withdrawing groups: The addition of both electron-donating groups (e.g., amines) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) can influence activity. In one study on pyrazolo[1,5-a]pyrimidin-7-amines, electron-donating groups on a phenyl ring were found to be active, with strong donors like amine-based groups showing the best results. mdpi.com Conversely, in a series of 4-anilino-6-aminoquinazolines, a 4-trifluoromethyl substituent slightly improved potency, while groups like 4-fluoro and 3-chloro reduced it compared to the parent compound. nih.gov

Positional Isomerism: The position of the substituent (ortho, meta, or para) is often crucial. For example, in a series of pyrimidine-ureas, derivatives with 2-chloro and 2-methyl substituents on a phenyl ring were the most effective against TNF-α. nih.gov

The following table summarizes representative SAR data from a study on N-benzyl-2-(2-substituted-phenyl)pyrimidin-4-amine derivatives, which illustrates the effect of substituents on the phenyl ring. While not the exact target compound, it provides valuable insight into how the phenyl ring of an N-phenylpyrimidine scaffold can be modified.

| Compound Analogue (Substitution on Phenyl Ring) | IC50 (µM) |

|---|---|

| 2-CF3 | 1.1 ± 0.3 |

| 2-CH(F)2 | 1.4 ± 0.3 |

| 2-F | 6.5 ± 3.0 |

| 2-Cl | 2.1 ± 1.0 |

| 2-Br | 1.6 ± 0.6 |

Data adapted from a study on related pyrimidine derivatives to illustrate the impact of phenyl ring substitutions. acs.org

This systematic approach of modifying the core scaffold allows medicinal chemists to explore the chemical space around this compound to optimize its interaction with biological targets and develop improved molecular agents.

Optimization of Molecular Shape and Electronic Properties

The rational design of this compound analogs involves strategic modifications to optimize their three-dimensional shape and electronic distribution for enhanced biological activity. Structure-activity relationship (SAR) studies on related pyrimidine scaffolds have provided valuable insights into the key structural features that govern their potency and selectivity.

Alterations to the pyrimidine core and its substituents have been shown to significantly impact the molecule's interaction with its biological targets. For instance, in a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, modifications to the pyrimidine core were explored. Replacing a quinazoline core with a pyrimidine scaffold was found to be well-tolerated, resulting in a compound with comparable potency while reducing molecular weight and lipophilicity. acs.org

Further substitutions on the pyrimidine ring have demonstrated the importance of both steric and electronic factors. The introduction of a methyl group at the 5-position of the pyrimidine ring led to a twofold increase in potency. acs.org Conversely, moving the methyl group to the 6-position resulted in a threefold decrease in potency, highlighting the sensitivity of the target's binding pocket to the placement of even small alkyl groups. acs.org The 5,6-dimethyl derivative was also well-tolerated. acs.org

The electronic properties of the substituents on the phenyl ring also play a crucial role. Studies on other pyrimidine derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can modulate activity. For example, in a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, compounds with an electron-withdrawing nitro group showed significant anti-inflammatory activity. researchgate.net This suggests that the electronic nature of the phenyl ring in this compound could be a key area for optimization.

The following table summarizes the structure-activity relationships for substitutions on a related N-benzyl-2-phenylpyrimidin-4-amine core, which can inform the rational design of this compound derivatives.

| Compound/Modification | Position of Substitution | Substituent | Effect on Potency (IC50 in nM) |

| 37 | - | Unsubstituted Pyrimidine | Baseline Potency |

| 38 | 5 | Methyl | ~2-fold increase (70 nM) |

| 39 | 6 | Methyl | 3-fold decrease (210 nM) |

| 40 | 5,6 | Dimethyl | Well-tolerated (120 nM) |

| 49 | - | OMe | Good potency (70 nM) |

| 50 | - | F | Good potency (110 nM) |

| 51 | - | NH2 | Good potency (310 nM) |

| 52 | - | NMe2 | Good potency (190 nM) |

| 53 | - | SMe | Good potency (110 nM) |

Data sourced from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors. acs.org

These findings underscore the importance of a systematic approach to modifying the molecular shape and electronic environment of the this compound scaffold to achieve optimal biological activity.

Development of Novel this compound Libraries for Screening

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new therapeutic leads. For this compound, the synthesis of focused libraries of derivatives is a rational strategy to explore the chemical space around this core structure and identify analogs with improved properties.

The synthesis of such libraries often involves parallel synthesis techniques, where a common intermediate is reacted with a variety of building blocks to generate a large number of distinct products. A general approach to synthesizing derivatives of 4-aminopyrimidines can be adapted for this compound. For instance, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized in a two-step process. nih.gov This involved an initial Claisen-Schmidt condensation to form chalcones, followed by cyclization with guanidine (B92328) hydrochloride. nih.gov A similar strategy could be employed, starting with appropriately substituted precursors to generate a library based on the this compound scaffold.

The design of these libraries is guided by the SAR data discussed previously. For example, a library could be designed to explore a wide range of substituents at the 5-position of the pyrimidine ring and on the N-phenyl group to probe the effects of varying steric bulk and electronic properties. The selection of building blocks for library synthesis is crucial and can be sourced from large commercial databases.

Once synthesized, these compound libraries can be subjected to high-throughput screening assays to evaluate their biological activity against a specific target or in a phenotypic screen. The data generated from these screens can then be used to further refine the SAR models and guide the design of the next generation of compounds.

The following table outlines a hypothetical library design for this compound derivatives, based on common synthetic strategies and SAR principles.

| Scaffold Position | Diversity Element | Examples of Building Blocks | Rationale |

| Pyrimidine C5 | Small alkyl and electron-withdrawing/donating groups | Halogens, cyano, methoxy (B1213986), small alkyl chains | To probe the steric and electronic requirements at this position, building on the finding that a 5-methyl group can increase potency. |

| N-Phenyl Ring | Substituted anilines | Aniline, toluidine, anisidine, fluoroanilines | To explore the impact of electronic and lipophilic properties of the phenyl ring on activity. |

| Pyrimidine C2 | Various small groups | Alkyl, amino, thioalkyl groups | To investigate the influence of substituents at a position known to be important in other pyrimidine series. |

The systematic synthesis and screening of such libraries are essential for the efficient discovery of novel and potent drug candidates based on the this compound scaffold.

Investigation of Biological Mechanisms Mediated by 6 Methyl N Phenylpyrimidin 4 Amine Preclinical Focus

Molecular Target Elucidation and Validation (In Vitro/Cell-Based)

The versatility of the 6-methyl-N-phenylpyrimidin-4-amine scaffold is evident in its ability to interact with a variety of molecular targets, including kinases, deubiquitinases, and other enzymes and receptors.

Kinase Inhibition Mechanisms (e.g., FLT3 Kinase, Axl Kinase)

Derivatives of this compound have demonstrated significant potential as kinase inhibitors, particularly targeting FMS-like tyrosine kinase-3 (FLT3) and Axl kinase, both of which are implicated in various cancers.

FLT3 Kinase: Overexpression and mutations of FLT3 are key drivers in acute myeloid leukemia (AML). nih.gov Several studies have focused on designing and synthesizing N-phenylpyrimidin-4-amine derivatives as FLT3 inhibitors. nih.govdocumentsdelivered.comnih.gov Computational modeling studies have been employed to understand the structure-activity relationship (SAR) of these compounds, identifying critical residues for ligand binding within the kinase's active site. nih.govdocumentsdelivered.com For instance, certain 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have shown potent and selective inhibition of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and D835Y mutants, which are associated with drug resistance. nih.gov One such derivative, compound 12b, was found to suppress a wide range of mutated FLT3 kinases and displayed anti-proliferative specificity for FLT3-ITD-harboring cell lines. nih.gov Mechanistic studies confirmed that this compound diminishes the phosphorylation of downstream effectors of FLT3 and induces apoptosis. nih.govebi.ac.uk Furthermore, a series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine covalent inhibitors were developed to overcome secondary resistance mutations, with compound F15 showing potent activity against FLT3 and FLT3-ITD. nih.gov

Axl Kinase: The Axl receptor tyrosine kinase is another promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance. nih.gov Diphenylpyrimidine-diamine derivatives based on the this compound core have been developed as novel Axl inhibitors. nih.gov One promising compound, m16, exhibited high enzymatic inhibitory potency with an IC50 of 5 nM and blocked the proliferation of several cancer cell lines. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

| Compound/Derivative Class | Target Kinase | Key Findings |

|---|---|---|

| 4-azaaryl-N-phenylpyrimidin-2-amine derivatives | FLT3 | Potent and selective inhibition of wild-type and mutated FLT3 (ITD, D835Y). nih.gov |

| 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives | FLT3 | Covalent inhibitors designed to overcome resistance mutations; F15 shows potent inhibition. nih.gov |

| Diphenylpyrimidine-diamine derivatives | Axl | Compound m16 shows high enzymatic inhibitory potency (IC50 = 5 nM). nih.gov |

Deubiquitinase (DUB) Inhibition Studies (e.g., USP1/UAF1)

The this compound scaffold has also been a foundation for the development of inhibitors targeting the deubiquitinase (DUB) complex USP1/UAF1. This complex is a key regulator of the DNA damage response, making it an attractive target for anticancer therapies. nih.govnih.govacs.org

Extensive medicinal chemistry efforts have led to the identification of potent and selective inhibitors of USP1/UAF1. nih.govacs.org One such inhibitor, ML323, which contains a methylpyrimidin-4-amine core, exhibits nanomolar inhibitory potency against the USP1/UAF1 complex. nih.govnih.govacs.org Studies have demonstrated a strong correlation between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in cancer cells, including increased levels of monoubiquitinated PCNA (a substrate of USP1) and decreased cell survival. nih.govacs.org The binding of these inhibitors, such as KSQ-4279, occurs at a cryptic site between the palm and thumb subdomains of USP1. acs.org

Receptor Modulation (e.g., GPR119 Agonists, KCa2 Channel Positive Modulators)

Beyond enzyme inhibition, derivatives of this compound have been shown to modulate the activity of specific receptors.

GPR119 Agonists: A series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified as potent and orally bioavailable agonists of G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is involved in glucose homeostasis, and its activation can augment insulin (B600854) secretion. The introduction of an N-trifluoromethyl group was found to enhance agonist activity and improve the hERG inhibition profile. nih.gov

KCa2 Channel Positive Modulators: Modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs have been synthesized and studied for their ability to potentiate the activity of small-conductance calcium-activated potassium (KCa2) channels. nih.govescholarship.org Replacing the cyclohexane (B81311) moiety with dihalophenyl rings led to compounds with significantly higher potency in potentiating KCa2.2a channels while maintaining subtype selectivity. nih.govescholarship.org These positive modulators enhance the apparent Ca2+ sensitivity of the channels. nih.gov

Enzyme Modulation Beyond Kinases (e.g., CYP-51)

The inhibitory potential of this chemical class extends to other enzyme families, such as cytochrome P450 enzymes. Specifically, derivatives have been investigated as inhibitors of sterol 14α-demethylase (CYP51), an enzyme essential for sterol biosynthesis in eukaryotes. nih.gov While human CYP51 is generally resistant to inhibition, structure-guided design has led to new compounds with improved potency. nih.gov

Cellular Mechanistic Studies (In Vitro)

In vitro cellular studies have provided further insight into the downstream effects of the molecular interactions of this compound derivatives, particularly concerning cell proliferation and apoptosis.

Pathways of Cell Proliferation and Apoptosis Modulation in Cellular Models

The anticancer activity of many this compound derivatives is linked to their ability to modulate pathways controlling cell proliferation and induce apoptosis.

Inhibition of FLT3 by compounds like 12b has been shown to diminish the phosphorylation of key downstream signaling effectors, leading to the induction of apoptosis in FLT3-ITD-harboring AML cell lines. nih.govebi.ac.uk Similarly, the FLT3 inhibitor F15 was found to inhibit the phosphorylation of FLT3 and its downstream signaling factors in AML cells. nih.gov

The Axl inhibitor m16 demonstrated the ability to block the proliferation of multiple tumor cell lines. nih.gov Furthermore, thienopyrimidine derivatives, which share a similar pyrimidine (B1678525) core, have been shown to induce apoptosis, oxidative stress, and mitotic catastrophe in colon and ovarian cancer cell lines. nih.gov For example, compound 6j induced apoptosis as a predominant mechanism of cell death in A2780 ovarian cancer cells. nih.gov

In the context of USP1/UAF1 inhibition, compounds like ML323 potentiate the cytotoxicity of DNA-damaging agents such as cisplatin (B142131) in non-small cell lung cancer and osteosarcoma cells. nih.gov This synergistic effect is achieved by disrupting the deubiquitination of proteins involved in DNA damage tolerance pathways. nih.gov

Table 2: Cellular Effects of this compound Derivatives

| Compound/Derivative Class | Cellular Model | Observed Effects |

|---|---|---|

| 4-azaaryl-N-phenylpyrimidin-2-amine derivatives | FLT3-ITD-harboring AML cells | Diminished phosphorylation of FLT3 effectors, induction of apoptosis. nih.govebi.ac.uk |

| Diphenylpyrimidine-diamine derivatives | Various cancer cell lines | Blocked tumor cell proliferation. nih.gov |

| Thienopyrimidine derivatives | Colon and ovarian cancer cells | Induction of apoptosis, oxidative stress, and mitotic catastrophe. nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives (USP1/UAF1 inhibitors) | Non-small cell lung cancer cells | Increased monoubiquitinated PCNA levels, decreased cell survival, potentiation of cisplatin cytotoxicity. nih.govnih.govacs.org |

Antibacterial and Antifungal Action Mechanisms on Microbial Strains

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting a wide range of activities against various pathogenic microbes. wjarr.comresearchgate.netjuniperpublishers.com While direct mechanistic studies on this compound are not extensively documented in the reviewed literature, the action mechanisms can be inferred from studies on structurally similar pyrimidine derivatives. The antimicrobial effects of this class of compounds are often attributed to their ability to interfere with essential microbial processes.

One of the most well-established antibacterial mechanisms for pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR). wjarr.com This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds effectively halt microbial growth and proliferation. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor used in antibacterial therapy. wjarr.com

In the context of antifungal activity, pyrimidine derivatives can disrupt fungal cell integrity and metabolic pathways. For instance, some anilinopyrimidine fungicides, which share structural similarities with this compound, are known to inhibit the biosynthesis of methionine in certain fungi like Botrytis cinerea. mdpi.com This inhibition disrupts protein synthesis and other essential cellular functions. Studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives have shown that they cause significant damage to the fungal mycelia, leading to the leakage of intracellular contents. mdpi.com The specific mechanism, however, can differ from other anilinopyrimidines, suggesting that substitutions on the pyrimidine ring play a critical role in determining the mode of action. mdpi.com

The antibacterial and antifungal potential of various pyrimidine derivatives has been demonstrated against a range of microbial strains. The nature and position of substituents on the pyrimidine and phenyl rings significantly influence the spectrum and potency of their activity. For example, the presence of electron-withdrawing groups like chloro, bromo, and nitro on the phenyl ring has been shown to enhance antibacterial activity against strains like S. aureus. nih.gov

Table 1: Antibacterial and Antifungal Activities of Selected Pyrimidine Derivatives

| Compound/Derivative | Microbial Strain | Observed Activity | Reference |

|---|---|---|---|

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant antibacterial activity. | wjarr.com |

| Pyrazolo[3,4-d]pyrimidine derivative (2e) | Escherichia coli, Pseudomonas aeruginosa | High sensitivity observed. | asianpharmtech.com |

| Pyrazolo[3,4-d]pyrimidine derivative (2h) | Staphylococcus aureus | Exhibited the best activity among tested compounds. | asianpharmtech.com |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) | S. aureus, A. flavus | Promoted much activity. | nih.gov |

| 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25) | V. cholerae, S. aureus, beta-hemolytic Streptococcus, P. aeruginosa, A. flavus, Mucor | Excellent and pronounced antibacterial and antifungal activity. | nih.gov |

| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine (III-3) | Botrytis cinerea | Higher fungicidal activity than pyrimethanil. | mdpi.com |

Antiparasitic Activity at the Molecular Level

Pyrimidine derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents, targeting diseases like malaria and leishmaniasis. orientjchem.org The molecular mechanisms underlying their antiparasitic action often involve the inhibition of enzymes that are essential for the parasite's survival but are absent or significantly different in the human host.

A key target for antimalarial pyrimidines is the parasite's dihydrofolate reductase (DHFR) enzyme, similar to the antibacterial mechanism. wjarr.com The effectiveness of drugs like pyrimethamine (B1678524) stems from their selective inhibition of plasmodial DHFR over human DHFR. wjarr.com This selectivity is crucial for therapeutic efficacy and minimizing host toxicity.

Another potential molecular target within malaria parasites is the family of aminopeptidases. nih.gov These enzymes are involved in the final stages of hemoglobin digestion, a process vital for the parasite's acquisition of amino acids. nih.gov Inhibition of aminopeptidases, such as the M1 and M17 families, can disrupt parasite development. nih.gov While direct evidence for this compound is pending, its structural features make it a candidate for interacting with such enzymatic targets.

In the context of leishmaniasis, pyrimidine derivatives have also been investigated. For example, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown excellent activity against Leishmania major promastigotes and amastigotes in the nanomolar range. nih.gov The activity of these compounds underscores the potential of the broader pyrimidine class, including this compound, as a scaffold for developing new antileishmanial drugs. The antiparasitic activity of pyrimidine-2,4-dione derivatives against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum further supports the versatility of the pyrimidine core in targeting a range of parasites. nih.gov

Table 2: Antiparasitic Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Parasite Species | Potential Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Pyrimethamine | Malarial plasmodia | Selective inhibition of dihydrofolate reductase (DHFR). | wjarr.com |

| Pyrimidine-2,4-dione derivatives | Plasmodium falciparum, Leishmania infantum | Not specified, but demonstrates broad-spectrum antiparasitic potential. | nih.gov |

| Pyrimido[1,2-a]benzimidazole (2a) | Leishmania major | Not specified, but highly active against promastigotes and amastigotes. | nih.gov |

| Aminopeptidase inhibitors | Plasmodium falciparum | Inhibition of M1 and/or M17 aminopeptidases involved in hemoglobin digestion. | nih.gov |

Comparative Biological Profiling of this compound and its Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to the pyrimidine ring or the N-phenyl substituent can lead to significant changes in potency and selectivity across different biological targets. Structure-activity relationship (SAR) studies on related N-phenylpyrimidin-4-amine derivatives provide valuable insights into the functional role of the 6-methyl group.

One notable study investigated N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. acs.orgnih.gov Within this series, the placement of a methyl group on the pyrimidine ring was found to be critical. Introduction of a methyl group at the 5-position resulted in a two-fold increase in potency. acs.org Conversely, moving the methyl group to the 6-position, as in the core structure of the compound of interest, led to a three-fold decrease in inhibitory potency against USP1/UAF1. acs.org This suggests that the steric bulk of the methyl group at the C6 position may hinder optimal binding to the active site of this particular enzyme complex.

In the context of antifungal activity, SAR studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines revealed that the trifluoromethyl group at the 6-position was a key feature for activity against B. cinerea. mdpi.com This highlights that while a substituent at the 6-position is important, its electronic properties (electron-withdrawing CF3 vs. electron-donating CH3) can drastically alter the biological profile and mechanism of action.

Furthermore, studies on other pyrimidine series have consistently shown that the nature and position of substituents dictate the biological outcome. For instance, in a series of 4,6-disubstituted pyrimidin-2-amines, the presence of electron-withdrawing groups on an aryl ring at the C6 position was crucial for antibacterial activity. nih.gov This underscores the importance of a comprehensive evaluation of various substitutions to optimize a desired biological effect.

Computational Chemistry and Molecular Dynamics Simulations of 6 Methyl N Phenylpyrimidin 4 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Binding Mode Prediction and Active Site Characterization

Molecular docking studies have been crucial in elucidating how derivatives of 6-methyl-N-phenylpyrimidin-4-amine interact with various protein targets. For instance, in the context of FMS-like tyrosine kinase-3 (FLT3), an important target in acute myeloid leukemia, docking studies of related N-phenylpyrimidine-4-amine derivatives have identified key amino acid residues critical for binding. nih.gov These often include residues such as K644, C694, F691, E692, N701, D829, and F830, which form a hydrophobic active site where the ligand binds. nih.gov

Similarly, in studies of pyrimidine (B1678525) derivatives as focal adhesion kinase (FAK) inhibitors, molecular docking has revealed that these compounds can form hydrogen bonds and hydrophobic interactions with key residues like Cys502, Ile428, Leu553, Leu567, and Leu501. rsc.org The pyrimidine scaffold is a common feature in many kinase inhibitors, and its derivatives have been shown to interact with the hinge region of the kinase domain, a critical area for ATP binding.

Furthermore, computational studies on pyrimidine-based derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have also benefited from molecular docking. nih.gov These studies help in understanding the structure-activity relationship and in designing more potent and selective inhibitors. nih.gov The interaction of these compounds within the ATP binding pocket of CDKs often involves the formation of hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.

The following table summarizes key interacting residues identified in docking studies of similar pyrimidine derivatives with their respective protein targets.

| Protein Target | Key Interacting Residues | Reference |

| FMS-like tyrosine kinase-3 (FLT3) | K644, C694, F691, E692, N701, D829, F830 | nih.gov |

| Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553, Leu567, Leu501 | rsc.org |

| Phosphoinositide 3-kinase α (PI3Kα) | S773, S774, A775, K776, W780, K802, D810, Y836, E849, V851, N853, S854, Q859, D915, H917, S919, N920, D933 | mdpi.com |

Estimation of Binding Affinities and Energetic Contributions

Beyond predicting the binding pose, molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy. These scores are calculated based on a scoring function that considers various energetic contributions such as van der Waals interactions, electrostatic interactions, and desolvation penalties.

In studies of pyrimidine derivatives as FAK inhibitors, molecular docking simulations have shown good binding energies, indicating a strong interaction with the receptor. rsc.org Similarly, for N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, a related class of compounds, induced-fit docking (IFD) studies have been used to estimate binding affinities toward both wild-type and mutant forms of PI3Kα. mdpi.com

The binding free energy can be further decomposed into its constituent parts, providing a more detailed understanding of the forces driving the ligand-protein interaction. For example, in the study of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, the binding affinity was analyzed in terms of its energetic components, highlighting the importance of specific interactions. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the protein-ligand complex and the exploration of its conformational landscape.

Protein-Ligand Complex Dynamics and Trajectory Analysis

MD simulations have been employed to study the stability of pyrimidine derivatives when bound to their protein targets. nih.govrsc.org By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD of the protein-ligand complex over the course of the simulation indicates that the ligand remains bound in a stable conformation. nih.gov RMSF analysis can reveal which parts of the protein are flexible and which are constrained upon ligand binding.

For N-phenylpyrimidine-4-amine derivatives targeting FLT3, MD simulations have provided critical information on the stability of the docked compounds. nih.gov These simulations can also shed light on the effects of mutations on ligand binding. For example, a mutation in the gatekeeper residue F691 of FLT3 was suggested to result in a lower binding affinity for the ligand. nih.gov

Solvent Effects and Binding Free Energy Calculations (e.g., MM-PB(GB)SA)

MD simulations can be combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to a protein. nih.govnih.govnih.gov These methods provide a more accurate estimation of binding affinity than docking scores alone by considering the effects of the solvent. nih.gov

The MM/PBSA and MM/GBSA methods calculate the binding free energy by summing the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon ligand binding. nih.gov The solvation free energy is composed of a polar component, calculated using either the Poisson-Boltzmann or Generalized Born model, and a nonpolar component, often estimated from the solvent-accessible surface area (SASA). nih.gov

In the study of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, MM/PBSA and MM/GBSA calculations were used to provide critical information on the binding affinity of the selected compounds. nih.gov These calculations can also be used to decompose the binding free energy into contributions from individual residues, highlighting the key interactions that stabilize the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. tandfonline.com These methods provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For pyrimidine-based derivatives, DFT calculations have been used to determine their kinetic and thermal stabilities, as well as their intramolecular charge transfer characteristics. tandfonline.com The analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and its ability to participate in chemical reactions. The electrostatic potential maps can reveal the regions of the molecule that are most likely to be involved in electrostatic interactions.

While specific quantum chemical studies on this compound are not widely available in the provided search results, the general applicability of these methods to similar pyrimidine derivatives suggests their utility in understanding the fundamental electronic properties of this compound.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals

The electronic and reactive properties of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can also correlate with higher biological activity. nih.gov Conversely, a larger energy gap indicates greater stability and lower reactivity. nih.gov Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP with a 6-311G(d,p) basis set, are used to calculate these energy values and visualize the orbital distributions. nih.govmaterialsciencejournal.org

For pyrimidine derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, indicating its capacity to donate electrons. The LUMO, on the other hand, is situated on the electron-deficient areas, representing its ability to accept electrons. researchgate.net This distribution of frontier orbitals governs how the molecule interacts with other chemical species, including biological targets. researchgate.net The process of intramolecular charge transfer, a key factor in bioactivity, is also related to the HOMO-LUMO energy gap. researchgate.net

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule like this compound. researchgate.net The MEP illustrates the electrostatic potential at different points on the electron density surface, providing a visual representation of the molecule's charge distribution. researchgate.net

Different colors on the MEP surface denote varying electrostatic potential values. researchgate.net Regions with the most negative electrostatic potential, typically colored red, are indicative of electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, areas with the most positive electrostatic potential, usually colored blue, represent electron-deficient regions that are prone to nucleophilic attack. researchgate.net Green areas signify regions of neutral or zero potential. researchgate.net

By analyzing the MEP surface of this compound, one can identify the likely sites for intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactivity towards electrophiles and nucleophiles. For instance, the nitrogen atoms of the pyrimidine ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms are likely to be in areas of positive potential. researchgate.net

In Silico ADME Property Prediction for Research Prioritization

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development. nih.gov These computational models allow for the early assessment of a compound's pharmacokinetic profile, helping to prioritize candidates for further experimental investigation and reducing the time and cost associated with drug development. nih.gov

Theoretical Solubility and Permeability Predictions

The solubility and permeability of a drug candidate are fundamental determinants of its oral bioavailability. In silico tools can predict these properties for compounds like this compound.

Solubility: Predictions for aqueous solubility are crucial. For instance, some models classify compounds as poorly, moderately, or highly soluble. mdpi.com

Permeability: Caco-2 cell permeability assays are commonly used in vitro to predict human intestinal absorption. frontiersin.org In silico models can estimate this permeability. A high predicted Caco-2 permeability value suggests that the compound is likely to be well-absorbed in the human intestine. frontiersin.org For example, a predicted Papp coefficient greater than 8 x 10⁻⁶ cm/s often indicates high permeability. frontiersin.org

The following table showcases theoretical ADME predictions for related N-phenylpyrimidin-amine derivatives, providing an indication of the expected properties for this compound.

| Property | Predicted Value/Classification | Reference |

| Human Oral Absorption | High (86% to 100%) | researchgate.net |

| Caco-2 Permeability | High | frontiersin.org |

| Skin Permeability | Variable | frontiersin.org |

| P-glycoprotein Substrate | Predicted to be a substrate | frontiersin.org |

| Plasma Protein Binding | High (85.71% to 92.07%) | researchgate.net |

Computational Metabolic Stability and Sites Prediction

Understanding a compound's metabolic fate is essential for predicting its half-life and potential for drug-drug interactions. In silico methods can predict both metabolic stability and the specific sites on the molecule where metabolism is likely to occur.

Metabolic Stability: Computational models can predict the likelihood of a compound being a substrate for major metabolic enzymes, such as the Cytochrome P450 (CYP) family. For example, predictions can indicate whether a compound is likely to inhibit specific CYP isoenzymes like CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.gov Inhibition of these enzymes can lead to adverse drug interactions.

Sites of Metabolism: These models can also pinpoint the specific atoms or functional groups on a molecule that are most susceptible to metabolic transformation. For pyrimidine derivatives, common metabolic reactions include oxidation and demethylation. For instance, the methyl group on the pyrimidine ring or the phenyl group could be potential sites of hydroxylation. The nitrogen atoms could also be sites of oxidation.

The following table summarizes the types of metabolic predictions that can be made for a compound like this compound.

| Prediction | Potential Outcome | Reference |

| CYP1A2 Inhibition | Potential for inhibition | nih.gov |

| CYP2C9 Inhibition | Potential for inhibition | nih.gov |

| CYP2D6 Inhibition | Potential for inhibition | nih.gov |

| CYP3A4 Inhibition | Potential for inhibition | nih.gov |

| Major Sites of Metabolism | Phenyl ring, methyl group, pyrimidine nitrogen atoms | nih.gov |

Analytical and Spectroscopic Characterization Techniques in 6 Methyl N Phenylpyrimidin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like 6-methyl-N-phenylpyrimidin-4-amine. researchgate.net It provides granular insights into the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. nih.govresearchgate.net The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. For instance, in a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the aromatic protons of the phenyl group appear as multiplets in the range of δ 7.15-7.39 ppm, while the pyrimidine (B1678525) proton shows a singlet at δ 8.51 ppm. nih.govresearchgate.net The methyl group attached to the nitrogen gives a singlet at δ 3.57 ppm. nih.govresearchgate.net

In the ¹³C NMR spectrum of the same derivative, the carbons of the pyrimidine and phenyl rings resonate at distinct chemical shifts, typically between δ 126.3 and 156.6 ppm. nih.govresearchgate.net The methyl carbon, being in a different electronic environment, appears at a much lower chemical shift of δ 41.7 ppm. nih.govresearchgate.net Analysis of these chemical shifts allows for the assignment of each proton and carbon atom within the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

| Nucleus | Atom Type | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aromatic (phenyl) | 7.15-7.39 (m) |

| ¹H | Pyrimidine | 8.51 (s) |

| ¹H | N-Methyl | 3.57 (s) |

| ¹³C | Aromatic/Pyrimidine | 126.3-156.6 |

| ¹³C | N-Methyl | 41.7 |

Data is for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine and serves as a representative example. nih.govresearchgate.net